RS 09 TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

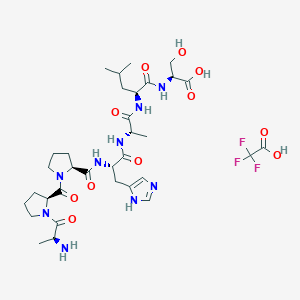

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJDMAALCYLRNZ-QVWBAPIKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS 09 TFA

A TLR4 Agonist Peptide for Potent Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 09 TFA is a synthetic heptapeptide with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS) that functions as a potent Toll-like Receptor 4 (TLR4) agonist.[1][2] As a mimic of bacterial lipopolysaccharide (LPS), this compound activates the innate immune system, leading to the production of inflammatory cytokines and the enhancement of antigen-specific immune responses.[1][2] This makes it a promising candidate for use as a vaccine adjuvant.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and cellular effects, based on currently available data. The "TFA" designation refers to trifluoroacetic acid, a common counter-ion used in peptide synthesis and purification, which is not considered to have a direct biological function in the agonistic activity of the peptide.

Data Presentation

The following tables summarize the available quantitative data for the in vitro and in vivo activities of this compound. It is important to note that specific quantitative metrics such as EC50 and Kd values are not extensively reported in the public domain. The data presented here are derived from concentrations used in published experimental studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| TLR4 Activation | HEK-Blue™-4 | NF-κB Reporter Assay | 1-10 µg/mL | Stimulation of TLR4 and activation of NF-κB. | [1] |

| NF-κB Nuclear Translocation & Cytokine Secretion | RAW264.7 | Western Blot & Cytokine Array | 5 µg/mL | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines. | [1] |

Table 2: In Vivo Adjuvant Activity of RS 09

| Animal Model | Antigen | Adjuvant Dose | Outcome | Reference |

| BALB/c mice | X-15 peptide conjugated to KLH | 25 µg (initial and booster) | Significantly increased concentration of X-15-specific antibodies compared to alum. | [4] |

Mechanism of Action

This compound exerts its biological effects by activating the Toll-like Receptor 4 (TLR4) signaling pathway. As a peptide mimic of LPS, it is recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This interaction initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent expression of a wide array of pro-inflammatory genes.

Signaling Pathways

The activation of TLR4 by this compound triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is crucial for the production of many pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the receptor complex. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The release of NF-κB allows it to translocate to the nucleus and induce the transcription of genes encoding cytokines such as TNF-α, IL-6, and IL-12.

-

TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFNs). The adaptor protein TRIF is also recruited to the activated TLR4 receptor, leading to the activation of different downstream kinases that result in the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other IFN-inducible genes.

The following diagram illustrates the TLR4 signaling pathway initiated by this compound.

Caption: TLR4 signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below. These are representative protocols based on standard laboratory practices and the information available in the cited literature.

NF-κB Reporter Assay in HEK-Blue™-hTLR4 Cells

This assay quantifies the activation of NF-κB in response to TLR4 stimulation. HEK-Blue™-hTLR4 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.

-

Cell Seeding: Seed the cells at a density of approximately 2.5 x 10^5 cells/mL in a 96-well flat-bottom plate.

-

Stimulation: Add this compound at the desired concentrations (e.g., 1-10 µg/mL) to the cells. Include a positive control (e.g., LPS) and a negative control (vehicle).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Collect the cell culture supernatants and measure SEAP activity using a detection medium such as QUANTI-Blue™. The color change is proportional to the SEAP activity and can be quantified by measuring the absorbance at 620-655 nm.

Caption: Workflow for the HEK-Blue™ NF-κB reporter assay.

Cytokine Secretion Assay in RAW264.7 Macrophages

This assay measures the amount of inflammatory cytokines secreted by macrophages upon stimulation with this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 5 µg/mL). Include appropriate controls.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.

Caption: Workflow for cytokine ELISA in RAW264.7 cells.

Conclusion

This compound is a synthetic peptide that acts as a potent TLR4 agonist, driving a robust inflammatory response through the activation of the NF-κB signaling pathway. Its ability to mimic LPS and stimulate the innate immune system underscores its potential as a vaccine adjuvant. Further research to elucidate more precise quantitative measures of its activity, such as binding affinities and EC50 values for various downstream effects, will be valuable for its continued development and application in immunology and vaccine research. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this and similar immunomodulatory compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HEK-Blue hTLR4 Cells [bio-protocol.org]

- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

RS 09 Peptide: A Deep Dive into its Function and Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: RS 09 is a synthetic peptide that has garnered significant interest in the field of immunology and vaccine development. Functioning as a mimic of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, RS 09 acts as a potent agonist for Toll-like Receptor 4 (TLR4). This interaction triggers a signaling cascade that activates the innate immune system, making RS 09 a promising candidate as a vaccine adjuvant. This technical guide provides a comprehensive overview of the function, signaling pathway, and experimental evaluation of the RS 09 peptide.

Core Function: TLR4 Agonist and Immune Adjuvant

The primary function of the RS 09 peptide is to act as an adjuvant, a substance that enhances the body's immune response to an antigen.[1][2] It achieves this by activating the innate immune system through the Toll-like Receptor 4 (TLR4).[1][3][4] TLR4 is a key pattern recognition receptor (PRR) that recognizes pathogen-associated molecular patterns (PAMPs), such as LPS.[3][5] By mimicking LPS, RS 09 can effectively stimulate an inflammatory response that is crucial for the development of a robust and specific adaptive immune response to a co-administered antigen.[3][6]

The RS 09 Signaling Pathway: A TLR4-Mediated Cascade

The signaling pathway initiated by RS 09 is a well-characterized cascade that begins with its binding to the TLR4 receptor complex and culminates in the production of inflammatory cytokines.

The binding of RS 09 to TLR4 is not a direct interaction but is facilitated by two other proteins: Lymphocyte antigen 96 (MD-2) and Cluster of Differentiation 14 (CD14).[3][5] The signaling process can be summarized in the following steps:

-

Recognition and Binding: RS 09, acting as an LPS mimic, is recognized by the TLR4/MD-2/CD14 receptor complex on the surface of immune cells, primarily macrophages and dendritic cells.[3][5]

-

Receptor Dimerization: This binding event induces the dimerization of the TLR4 receptor.[5]

-

Recruitment of Adaptor Proteins: The dimerized receptor then recruits intracellular adaptor proteins. The primary adaptor protein in this pathway is Myeloid differentiation primary response 88 (MyD88).

-

Activation of Downstream Kinases: MyD88, in turn, recruits and activates a series of downstream kinases, including Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

-

Activation of IKK Complex: This kinase cascade leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation and Nuclear Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This releases the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate from the cytoplasm into the nucleus.[1][2][6]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-12p70 (IL-12p70).[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the activity of the RS 09 peptide.

Table 1: In Vitro NF-κB Activation in HEK-BLUE™-4 Cells

| Parameter | Value | Reference |

| Cell Line | HEK-BLUE™-4 (expresses human TLR4) | [1] |

| RS 09 Concentration | 1-10 µg/mL | [2] |

| Incubation Time | 24 hours | [2] |

| Readout | NF-κB activation (measured by SEAP reporter gene) | [1] |

| Result | Dose-dependent increase in NF-κB activation | [1] |

Table 2: In Vitro NF-κB Nuclear Translocation and Cytokine Secretion in RAW264.7 Macrophages

| Parameter | Value | Reference |

| Cell Line | RAW264.7 (murine macrophage) | [1][2] |

| RS 09 Concentration | 5 µg/mL | [2] |

| Incubation Time | 15 min - 24 hours | [2] |

| Readout | Nuclear translocation of NF-κB, Secretion of inflammatory cytokines | [1][2] |

| Result | Increased nuclear NF-κB levels. Secretion of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12p70) comparable to LPS stimulation. | [1][6] |

Table 3: In Vivo Adjuvant Activity in BALB/c Mice

| Parameter | Value | Reference |

| Animal Model | BALB/c mice | [1] |

| Antigen | X-15 peptide (prostate-cancer-specific antigen) conjugated to KLH | [1][2] |

| RS 09 Adjuvant Dose | 25 µg per immunization | [1] |

| Immunization Schedule | Day 0 (initial vaccination), Day 14 (booster) | [1] |

| Blood Collection | Days 0, 14, and 28 | [1] |

| Readout | X-15-specific antibody concentration in serum | [1][2] |

| Result | Significantly increased concentration of X-15-specific antibodies compared to antigen alone or with Alum adjuvant. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro NF-κB Activation Assay using HEK-BLUE™-4 Cells

This protocol describes the method to assess the ability of RS 09 to activate the TLR4 signaling pathway leading to NF-κB activation.

Materials:

-

HEK-BLUE™-4 cells (InvivoGen)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Selection (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

RS 09 peptide

-

LPS (positive control)

-

96-well plates

Procedure:

-

Cell Culture: Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1x HEK-Blue™ Selection at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.

-

Peptide Stimulation: Prepare serial dilutions of RS 09 peptide (e.g., 1, 5, 10 µg/mL). Remove the culture medium from the wells and add 200 µL of fresh medium containing the different concentrations of RS 09. Include wells with LPS as a positive control and medium alone as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: After incubation, collect 20 µL of the supernatant from each well and transfer to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader. The absorbance is proportional to the amount of secreted alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

Protocol 2: In Vivo Adjuvant Activity Assessment in Mice

This protocol outlines the procedure to evaluate the in vivo adjuvant effect of RS 09 peptide.

Materials:

-

BALB/c mice (6-8 weeks old)

-

X-15 peptide conjugated to Keyhole Limpet Hemocyanin (KLH)

-

RS 09 peptide

-

Alum adjuvant (control)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for subcutaneous injection

-

Blood collection supplies

Procedure:

-

Animal Grouping: Divide the mice into groups (n=3-5 per group):

-

Group 1: X-15-KLH antigen only

-

Group 2: X-15-KLH antigen + Alum adjuvant

-

Group 3: X-15-KLH antigen + RS 09 peptide

-

-

Immunization (Day 0): Prepare the immunization formulations. For the RS 09 group, mix 100 µg of X-15-KLH with 25 µg of RS 09 peptide in PBS. Administer the formulations via subcutaneous injection.

-

Booster Immunization (Day 14): Administer a booster immunization with the same formulations as on Day 0.

-

Blood Collection: Collect blood samples from the tail vein on Day 0 (pre-immunization), Day 14, and Day 28.

-

Serum Preparation: Separate the serum from the blood samples by centrifugation.

-

Antibody Titer Measurement: Determine the concentration of X-15-specific antibodies in the serum samples using an enzyme-linked immunosorbent assay (ELISA). Coat ELISA plates with the X-15 peptide and use serially diluted serum samples to detect bound antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Data Analysis: Compare the antibody titers between the different groups to assess the adjuvant effect of RS 09.

Conclusion

The RS 09 peptide is a synthetic TLR4 agonist with potent adjuvant properties. Its ability to activate the innate immune system through the TLR4-MyD88-NF-κB signaling pathway leads to the production of pro-inflammatory cytokines, which are essential for mounting a robust adaptive immune response. The experimental data consistently demonstrates its efficacy both in vitro and in vivo, highlighting its potential as a valuable component in the development of next-generation vaccines. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the immunomodulatory capabilities of the RS 09 peptide.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]

- 5. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 6. TLR4 activation assay [bio-protocol.org]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Synthetic TLR4 Agonist RS09: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS09 is a synthetic heptapeptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as an agonist for Toll-like receptor 4 (TLR4).[1] It acts as a peptide mimic of lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria and a potent natural ligand for TLR4.[2][3] By activating the TLR4 signaling pathway, RS09 initiates a cascade of downstream events that lead to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[4][5] This immunostimulatory activity has positioned RS09 as a promising candidate for use as a vaccine adjuvant, capable of enhancing antigen-specific immune responses.[4][5] This technical guide provides a comprehensive overview of the biological activity of RS09, detailing its mechanism of action, experimental validation, and potential applications in immunology and drug development.

Data Presentation

The following tables summarize the available data on the biological activity of RS09. It is important to note that much of the publicly available data on cytokine induction is qualitative, as stated in the primary research.[4]

Table 1: In Vitro Biological Activity of RS09

| Parameter | Cell Line | Concentration | Observed Effect | Citation |

| NF-κB Activation | HEK-BLUE™-4 | 1-10 µg/mL | Stimulation of TLR4 and activation of NF-κB. | [2] |

| NF-κB Nuclear Translocation | RAW264.7 | 5 µg/mL | Induction of nuclear translocation of NF-κB. | [2] |

| Inflammatory Cytokine Secretion | RAW264.7 | 5 µg/mL | Induction of inflammatory cytokine secretion. | [2] |

Table 2: In Vivo Adjuvant Activity of RS09

| Animal Model | Antigen | Adjuvant Dose | Key Finding | Citation |

| BALB/c mice | X-15 (prostate cancer-specific antigen) conjugated to KLH | 25 µg | Significantly increased the concentration of X-15-specific antibodies compared to alum. | [4] |

Experimental Protocols

In Vitro NF-κB Activation and Nuclear Translocation Assay

This protocol describes the methodology to assess the ability of RS09 to induce NF-κB activation and its translocation to the nucleus in macrophage and TLR4-expressing cell lines.

Cell Lines:

-

RAW264.7 (murine macrophage cell line)

-

HEK-BLUE™-4 (human embryonic kidney cells engineered to express human TLR4, MD-2, and CD14, with an NF-κB-inducible secreted embryonic alkaline phosphatase reporter gene)

Materials:

-

RS09 peptide

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction reagents

-

Primary antibodies: anti-NF-κB p65, anti-HDAC (nuclear marker), anti-Actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW264.7 or HEK-BLUE™-4 cells in 6-well plates and culture until they reach approximately 80% confluency.

-

Treat the cells with RS09 (e.g., 5 µg/mL) or LPS (positive control) for various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

-

-

Fractionation of Nuclear and Cytoplasmic Proteins:

-

Following treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65, HDAC (for nuclear fractions), and Actin (for cytoplasmic fractions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vitro Inflammatory Cytokine Secretion Assay

This protocol outlines the procedure for determining the profile of inflammatory cytokines and chemokines secreted by macrophages in response to RS09.

Cell Line:

-

RAW264.7

Materials:

-

RS09 peptide

-

LPS (positive control)

-

Cell culture medium

-

Cytokine antibody array kit

Methodology:

-

Cell Culture and Stimulation:

-

Collection of Supernatant:

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Cytokine Antibody Array:

-

Perform the cytokine antibody array according to the manufacturer's instructions. This typically involves:

-

Incubating the array membrane with the collected cell culture supernatant.

-

Washing the membrane to remove unbound proteins.

-

Incubating with a detection antibody cocktail.

-

Incubating with a streptavidin-HRP conjugate.

-

Detecting the signals using a chemiluminescent substrate.

-

-

Analyze the array data to determine the relative levels of various cytokines and chemokines. The original study noted this provides qualitative rather than quantitative data.[4]

-

In Vivo Adjuvant Efficacy Study

This protocol describes an in vivo experiment to evaluate the adjuvant effect of RS09 on the antigen-specific antibody response in a mouse model.

Animal Model:

-

BALB/c mice

Materials:

-

RS09 peptide

-

Antigen (e.g., X-15 peptide conjugated to Keyhole Limpet Hemocyanin - KLH)

-

Alum (as a control adjuvant)

-

Saline solution

-

Syringes and needles for immunization

-

Blood collection supplies

-

ELISA plates and reagents

Methodology:

-

Animal Immunization:

-

Divide the mice into experimental groups (e.g., antigen alone, antigen + Alum, antigen + RS09).

-

Prepare the immunizing formulations by mixing the antigen with the respective adjuvant or saline.

-

Immunize the mice subcutaneously or intraperitoneally on day 0.[4]

-

Administer a booster immunization on day 14.[4]

-

-

Serum Collection:

-

Collect blood samples from the mice via tail vein or retro-orbital bleeding on days 0 (pre-immunization), 14, and 28.[4]

-

Process the blood to obtain serum and store at -20°C until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat 96-well ELISA plates with the antigen (e.g., X-15 peptide) overnight at 4°C.

-

Wash the plates with PBST (PBS with 0.05% Tween 20).

-

Block the plates with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.

-

Wash the plates and add an HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plates and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader to determine the antigen-specific antibody titers.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: TLR4 signaling pathway activation by LPS and the synthetic peptide agonist RS09.

Caption: Experimental workflow for in vitro characterization of RS09 activity.

Caption: Experimental workflow for in vivo evaluation of RS09 as a vaccine adjuvant.

Conclusion

The synthetic TLR4 agonist RS09 demonstrates significant potential as an immunomodulatory agent and vaccine adjuvant. Its ability to mimic LPS and activate the TLR4 signaling pathway leads to the induction of key innate immune responses, including NF-κB activation and the production of a broad range of pro-inflammatory cytokines and chemokines. In vivo studies have confirmed its efficacy in enhancing antigen-specific antibody production. While further quantitative studies are needed to fully characterize its dose-response relationship and to optimize its use in various applications, the existing data strongly support the continued investigation of RS09 in the development of novel vaccines and immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the immunostimulatory properties of this promising synthetic peptide.

References

- 1. pnas.org [pnas.org]

- 2. The use of the enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of specific antibody from cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RS 09 TFA in the Activation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 09 TFA is a synthetic peptide that acts as a potent agonist of Toll-like receptor 4 (TLR4), positioning it as a significant tool for the activation of the innate immune system. As a mimic of bacterial lipopolysaccharide (LPS), this compound initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This activity makes it a compelling candidate for investigation as a vaccine adjuvant and immunomodulatory agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its role in activating innate immunity. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.

Introduction to this compound and Innate Immunity

The innate immune system serves as the first line of defense against invading pathogens. It relies on a class of pattern recognition receptors (PRRs) to identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical family of PRRs that play a pivotal role in initiating inflammatory responses. TLR4, in particular, is renowned for its recognition of LPS, a major component of the outer membrane of Gram-negative bacteria.

This compound is a synthetic peptide designed to mimic the immunostimulatory properties of LPS by specifically targeting and activating TLR4.[1][2][3] This activation triggers downstream signaling pathways that are central to the innate immune response. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion for synthetic peptides. While generally considered inert, it is a factor to be mindful of in experimental design, as high concentrations of TFA have been reported to have biological effects.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C33H50F3N9O11 |

| Molecular Weight | 805.8 g/mol |

| Appearance | Solid |

| Purity | >99% |

Mechanism of Action: TLR4 Signaling Pathway

This compound activates the innate immune response by binding to the TLR4 receptor complex. This interaction initiates a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines.[1][2][4]

Experimental Protocols for Characterizing this compound Activity

In Vitro Assessment of TLR4 Activation

3.1.1. NF-κB Activation in Reporter Cell Lines

HEK-Blue™-hTLR4 cells are a common tool for assessing TLR4 activation. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.

-

Cell Seeding: Plate cells at a density of ~2.5 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

Stimulation: Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 0.1 to 10 µg/mL. Add the diluted compound to the cells. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Transfer 20 µL of supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a microplate reader.

-

-

Data Analysis: Plot the OD values against the concentration of this compound to generate a dose-response curve.

3.1.2. Cytokine Production in Macrophages

The murine macrophage cell line RAW 264.7 is a suitable model to study the induction of pro-inflammatory cytokines by this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Plate cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

Stimulation: Treat the cells with various concentrations of this compound (e.g., 1, 5, and 10 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

3.1.3. Monocyte Activation Test (MAT)

The MAT is an in vitro assay that uses human monocytes to detect pyrogens. It can be used to assess the pyrogenic activity of this compound.

Detailed Methodology:

-

Monocyte Source: Use cryopreserved human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., MM6).

-

Incubation: Incubate the monocytes with the test sample of this compound for a defined period (typically overnight).

-

Cytokine Release: Pyrogens in the sample will activate the monocytes, leading to the release of pro-inflammatory cytokines, primarily Interleukin-6 (IL-6).

-

Detection: The released IL-6 is quantified using a standard ELISA.

-

Quantification: The pyrogenicity of the sample is expressed in Endotoxin Equivalent Units per milliliter (EEU/mL) by comparing the IL-6 response to a standard curve of a known endotoxin.

In Vivo Assessment of Adjuvant Activity

The adjuvant potential of this compound can be evaluated in a murine vaccination model.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

-

Immunization:

-

Prepare the vaccine formulation by mixing a model antigen (e.g., ovalbumin or a specific protein of interest) with or without this compound.

-

Administer the formulation to mice via a suitable route (e.g., subcutaneous or intramuscular injection).

-

Include control groups receiving antigen alone, this compound alone, and PBS.

-

-

Booster Immunization: A booster dose can be given at a specified time point (e.g., 14 or 21 days after the primary immunization).

-

Sample Collection: Collect blood samples at various time points (e.g., before immunization and after the final immunization) to obtain serum.

-

Antibody Titer Measurement:

-

Coat a 96-well ELISA plate with the antigen.

-

Add serial dilutions of the collected sera to the wells.

-

Detect the bound antigen-specific antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate to develop a colorimetric reaction and measure the absorbance.

-

The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

-

-

Data Analysis: Compare the antigen-specific antibody titers between the different treatment groups.

Quantitative Data Summary

Currently, publicly available literature lacks detailed quantitative data such as EC50 values for cytokine induction or precise dose-response curves for NF-κB activation by this compound. The following table summarizes the reported concentrations and their observed effects.

| Assay | Cell Line | Concentration Range | Observed Effect | Reference |

| NF-κB Activation | HEK-Blue™-hTLR4 | 1 - 10 µg/mL | Activation of NF-κB reporter | [1] |

| NF-κB Translocation & Cytokine Secretion | RAW 264.7 | 5 µg/mL | Induction of NF-κB nuclear translocation and inflammatory cytokine secretion | [1] |

| Adjuvant Activity | BALB/c mice | Not specified | Increased antigen-specific antibody concentration | [1][4] |

Conclusion

This compound is a valuable research tool for studying the activation of innate immunity through the TLR4 signaling pathway. Its ability to potently induce NF-κB activation and pro-inflammatory cytokine production, coupled with its demonstrated efficacy as a vaccine adjuvant in preclinical models, highlights its potential for further investigation in immunology and drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other TLR4 agonists. Further studies are warranted to establish detailed quantitative activity profiles and to fully elucidate its therapeutic potential.

References

- 1. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) | Springer Nature Experiments [experiments.springernature.com]

- 2. HEK-Blue hTLR4 Cells [bio-protocol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Analysis of RS 09-Mediated Cytokine Induction: A Technical Guide

An in-depth examination of the in vitro immunomodulatory properties of the synthetic peptide RS 09, focusing on its mechanism of action and subsequent induction of cytokine expression.

This technical guide provides a comprehensive overview of the in vitro studies investigating the synthetic peptide RS 09, a known Toll-like receptor 4 (TLR4) agonist. RS 09, with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), has been identified as a peptide mimic of lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria.[1][2][3][4] This guide details the experimental protocols for assessing the activity of RS 09 in relevant cell lines, summarizes the available data on cytokine induction, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action: TLR4 Agonism and NF-κB Activation

RS 09 functions as an agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[2][3] Upon binding to the TLR4 receptor complex, which includes MD-2 and CD14, RS 09 initiates an intracellular signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][5] Activated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.[1]

Signaling Pathway Diagram

In Vitro Experimental Data

In vitro studies have been conducted using murine macrophage-like cell lines (RAW264.7) and human embryonic kidney cells engineered to express TLR4 (HEK-Blue™-4) to characterize the immunostimulatory activity of RS 09.

NF-κB Activation in HEK-Blue™-4 Reporter Cells

The HEK-Blue™-4 cell line is a reporter system used to specifically measure the activation of the NF-κB pathway downstream of TLR4. These cells express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by an agonist like RS 09 leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Table 1: NF-κB Activation by RS 09 in HEK-Blue™-4 Cells

| Concentration of RS 09 | NF-κB Activation (Qualitative) |

| 1 µg/mL | + |

| 5 µg/mL | ++ |

| 10 µg/mL | +++ |

| Data is a qualitative summary based on graphical representations in the cited literature. '+' indicates a detectable increase in NF-κB activation compared to untreated controls. |

Cytokine Induction in RAW264.7 Macrophages

Stimulation of RAW264.7 macrophages with RS 09 leads to the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. A semi-quantitative analysis using a cytokine antibody array has identified several key mediators induced by RS 09.

Table 2: Semi-Quantitative Analysis of Cytokine and Chemokine Induction by RS 09 in RAW264.7 Cells

| Cytokine/Chemokine | Fold Increase (IDV) vs. Control (Approximate) |

| Pro-inflammatory Cytokines | |

| Tumor Necrosis Factor-alpha (TNF-α) | ~2.5 |

| Interleukin-1-beta (IL-1β) | ~2.0 |

| Interleukin-6 (IL-6) | ~2.0 |

| Interleukin-12 (IL-12) | ~1.5 |

| Chemokines | |

| Granulocyte colony-stimulating factor (G-CSF) | ~3.0 |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | ~3.0 |

| Monocyte chemoattractant protein-1 (MCP-1) | ~2.0 |

| Macrophage inflammatory protein-1-alpha (MIP-1α) | ~1.8 |

| RANTES (CCL5) | ~1.5 |

| Other Cytokines | |

| Interleukin-2 (IL-2) | ~2.0 |

| Interleukin-9 (IL-9) | ~1.8 |

| Data is derived from Integrated Density Values (IDV) from a cytokine antibody array and represents a semi-quantitative measure of relative protein levels. |

Detailed Experimental Protocols

Cell Culture

-

RAW264.7 Cells: Murine macrophage-like RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

HEK-Blue™-4 Cells: Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™-4) are cultured in DMEM supplemented with 10% heat-inactivated FBS, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection antibiotics. Cells are maintained at 37°C in a 5% CO2 incubator.

HEK-Blue™ TLR4 Reporter Gene Assay

This assay is performed to determine the activation of NF-κB downstream of TLR4.

Cytokine Induction and Measurement in RAW264.7 Cells

This protocol outlines the stimulation of macrophages and subsequent quantification of secreted cytokines.

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing various concentrations of RS 09 (e.g., 5 µg/mL). Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Conclusion

The synthetic peptide RS 09 is a potent TLR4 agonist that activates the NF-κB signaling pathway, leading to the induction and secretion of a broad range of pro-inflammatory cytokines and chemokines in vitro. The experimental protocols detailed in this guide provide a framework for the continued investigation of RS 09 and other potential immunomodulatory compounds. While existing data provides a strong qualitative and semi-quantitative understanding of RS 09's effects, further studies employing quantitative assays such as ELISA are warranted to precisely determine the dose-dependent induction of specific cytokines. This will enable a more thorough characterization of its potential as a vaccine adjuvant or therapeutic agent.

References

- 1. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]

- 4. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

Preliminary Research on RS 09 as a Vaccine Adjuvant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS 09 is a synthetic, seven-amino-acid peptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent vaccine adjuvant by mimicking lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. As a Toll-like receptor 4 (TLR4) agonist, RS 09 activates the innate immune system, leading to enhanced and more robust antigen-specific adaptive immune responses. This technical guide provides a comprehensive overview of the preclinical data on RS 09, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the key signaling pathway it initiates. The information presented herein is intended to support further research and development of RS 09 as a promising adjuvant for a new generation of vaccines.

Mechanism of Action: TLR4-Mediated Immune Activation

RS 09 exerts its adjuvant effect by binding to and activating Toll-like receptor 4 (TLR4), a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells.[1][2] This interaction initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] The activation of this pathway culminates in the translocation of the transcription factor nuclear factor-kappa B (NF-κB) into the nucleus, leading to the transcription of genes encoding pro-inflammatory cytokines and chemokines.[1][5] This inflammatory milieu is crucial for the recruitment and activation of antigen-presenting cells (APCs), which in turn leads to a more potent and durable antigen-specific T and B cell response.

Signaling Pathway

The binding of RS 09 to the TLR4 receptor complex, which includes myeloid differentiation factor 2 (MD-2) and CD14, triggers the recruitment of MyD88. This is followed by the assembly of a signaling complex involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequent activation of the IκB kinase (IKK) complex leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Quantitative Data on Adjuvant Efficacy

Preclinical studies have demonstrated the ability of RS 09 to significantly enhance antigen-specific antibody responses. The following tables summarize the key quantitative findings from a study by Shanmugam et al. (2012), where RS 09 was used as an adjuvant for the prostate cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH) in BALB/c mice.

Table 1: In Vivo Adjuvant Efficacy of RS 09

| Adjuvant | Antigen | Mean Antigen-Specific Antibody Titer (Day 28) | Standard Deviation |

| RS 09 | X-15-KLH | ~1.8 (OD at 450 nm) | ± 0.2 |

| Alum | X-15-KLH | ~1.2 (OD at 450 nm) | ± 0.15 |

| RS01 (control peptide) | X-15-KLH | ~0.8 (OD at 450 nm) | ± 0.1 |

| None (Antigen only) | X-15-KLH | ~0.6 (OD at 450 nm) | ± 0.1 |

Data extracted and estimated from graphical representations in Shanmugam et al., 2012.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary research of RS 09.

In Vivo Immunization and Antibody Titer Measurement

This protocol describes the immunization of mice to assess the in vivo adjuvant activity of RS 09 and the subsequent measurement of antigen-specific antibodies by ELISA.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Antigen (e.g., X-15 peptide conjugated to KLH)

-

RS 09 adjuvant

-

Alum adjuvant (as a control)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Groups: Divide mice into experimental groups (n=3-5 per group):

-

Antigen + RS 09

-

Antigen + Alum

-

Antigen only

-

PBS control

-

-

Vaccine Formulation:

-

For the RS 09 group, dissolve the antigen (e.g., 100 µg of X-15-KLH) and RS 09 (e.g., 25 µg) in PBS to a final volume of 100 µL per mouse.[2]

-

For the Alum group, mix the antigen with Alum at a 1:1 ratio.

-

For the antigen-only group, dissolve the antigen in PBS.

-

-

Immunization:

-

On day 0, collect pre-bleed serum samples.

-

Administer the respective vaccine formulations via subcutaneous injection.

-

On day 14, administer a booster immunization with the same formulations.

-

-

Serum Collection: Collect blood samples on days 14 and 28 post-primary immunization. Separate serum and store at -20°C.

-

ELISA for Antigen-Specific Antibodies:

-

Coat a 96-well ELISA plate with the antigen (e.g., 1 µ g/well of X-15 peptide) in coating buffer overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add serially diluted mouse sera to the wells and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

-

In Vitro NF-κB Activation Assay

This protocol details the assessment of RS 09's ability to activate the NF-κB signaling pathway in a macrophage cell line.

Materials:

-

RAW264.7 murine macrophage cell line

-

RS 09

-

LPS (positive control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Reagents for immunofluorescence or Western blotting (primary anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining, cell lysis buffer, etc.)

Procedure:

-

Cell Culture: Seed RAW264.7 cells in appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence) and allow them to adhere overnight.

-

Stimulation: Treat the cells with different concentrations of RS 09 (e.g., 5 µg/mL) or LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for nuclear translocation).[1] Include an untreated control group.

-

Analysis of NF-κB Nuclear Translocation (Immunofluorescence):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 1% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and assess the localization of the p65 subunit.

-

Cytokine Secretion Assay

This protocol outlines the measurement of pro-inflammatory cytokines released from macrophages upon stimulation with RS 09.

Materials:

-

RAW264.7 murine macrophage cell line

-

RS 09

-

LPS (positive control)

-

Complete cell culture medium

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture and Stimulation: Seed RAW264.7 cells in a 24-well plate and allow them to adhere. Treat the cells with RS 09 or LPS for 24 hours.[2]

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine ELISA:

-

Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Briefly, coat a 96-well plate with a capture antibody for the target cytokine.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine.

-

Add a biotinylated detection antibody.

-

Add streptavidin-HRP.

-

Add a substrate and measure the absorbance.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Conclusion and Future Directions

The preliminary research on RS 09 strongly supports its potential as a novel vaccine adjuvant. Its ability to activate the TLR4 signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines, provides a clear mechanism for its immune-enhancing properties. The in vivo data demonstrating a significant increase in antigen-specific antibody titers further validates its efficacy.

Future research should focus on a more comprehensive evaluation of the immune responses induced by RS 09, including the characterization of T-cell responses (both CD4+ and CD8+), the analysis of antibody isotypes to understand the type of immune response (Th1 vs. Th2), and dose-response studies to determine the optimal concentration of RS 09 for various antigens. Furthermore, studies with a wider range of antigens, including those from infectious pathogens and other cancer types, will be crucial in establishing the broad applicability of RS 09 as a versatile vaccine adjuvant. The detailed protocols provided in this guide should serve as a valuable resource for researchers embarking on these important next steps in the development of RS 09-adjuvanted vaccines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Synthetic Toll Like Receptor-4 (TLR-4) Agonist [research.amanote.com]

- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Immunomodulatory Properties of RS 09

This technical guide provides a comprehensive overview of the immunomodulatory properties of two distinct therapeutic agents referred to as "RS 09": a synthetic peptide that functions as a Toll-like Receptor 4 (TLR4) agonist, and a probiotic strain, Lactobacillus plantarum RS-09, which exerts its effects through Toll-like Receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualization of the associated signaling pathways.

Part 1: RS 09 - The Synthetic TLR4 Agonist Peptide

The synthetic peptide RS 09 is a mimetic of Lipopolysaccharide (LPS) and functions as a potent agonist of Toll-like Receptor 4 (TLR4).[1][2][3] Its ability to activate TLR4 signaling makes it a promising candidate as a vaccine adjuvant and an immunomodulatory agent.[4][1][2][3] The peptide sequence for RS 09 is Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS).[2][5][6]

Core Mechanism of Action

RS 09 exerts its immunomodulatory effects by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system.[4][1][2][3] This activation triggers a downstream signaling cascade, leading to the nuclear translocation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[4][1][2][3] This localized inflammatory response can enhance the adaptive immune response to co-administered antigens, highlighting its potential as a vaccine adjuvant.[4][1][3]

Signaling Pathway

The binding of RS 09 to the TLR4 receptor complex initiates a signaling cascade that results in the activation of NF-κB. This pathway is crucial for the production of inflammatory cytokines and the subsequent orchestration of the immune response.

Quantitative Data

The following table summarizes the quantitative data from key experiments investigating the immunomodulatory properties of the synthetic peptide RS 09.

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| HEK-Blue™-4 Cells | NF-κB Activation | RS 09 (5 µg/mL) | Significant increase in NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) reporter activity | [2] |

| RAW264.7 Macrophages | TNF-α Secretion | RS 09 (5 µg/mL) | Increased TNF-α secretion | [2] |

| BALB/c Mice | Antigen-Specific IgG | X-15-KLH + RS 09 | Enhanced X-15 specific antibody serum concentrations | [2] |

| C57BL/6 Mice (Acute Kidney Injury Model) | Serum Creatinine and BUN | RS 09 (2 mg/kg) | No significant increase in serum creatinine or BUN levels alone | [7] |

Experimental Protocols

This protocol is adapted from Shanmugam et al. (2012).[3]

-

Cell Culture: HEK-Blue™-4 cells, which are engineered to express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and selective antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of RS 09 peptide (e.g., 1-10 µg/mL) or LPS as a positive control.

-

Incubation: The treated cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: After incubation, the cell culture supernatant is collected and assayed for SEAP activity using a commercially available chemiluminescent substrate.

-

Data Analysis: The luminescence is measured using a microplate reader, and the results are expressed as relative NF-κB activation compared to the untreated control.

This protocol is based on the methodology described by Shanmugam et al. (2012).[3]

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.

-

Immunization: Mice are immunized subcutaneously with a specific antigen (e.g., X-15 conjugated to Keyhole Limpet Hemocyanin, X-15-KLH) alone or in combination with RS 09 peptide as an adjuvant. A typical dose of RS 09 is 50 µg per mouse.

-

Booster Immunizations: Booster immunizations are administered at specified intervals (e.g., day 14 and day 28).

-

Serum Collection: Blood samples are collected from the mice at various time points (e.g., pre-immunization and post-immunization) to obtain serum.

-

ELISA for Antigen-Specific Antibodies: An enzyme-linked immunosorbent assay (ELISA) is performed to determine the titers of antigen-specific IgG antibodies in the collected serum. The plates are coated with the antigen, and serially diluted serum samples are added. The bound antibodies are detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and a suitable substrate.

-

Data Analysis: The antibody titers are calculated based on the optical density readings and expressed as the reciprocal of the highest serum dilution giving a positive signal.

Part 2: Lactobacillus plantarum RS-09 - The Probiotic Immunomodulator

Lactobacillus plantarum RS-09 is a probiotic strain with demonstrated immunoregulatory and anti-inflammatory properties.[8] It has been shown to modulate the host immune response, particularly in the context of pathogenic challenges, by interacting with the innate immune system.[8]

Core Mechanism of Action

L. plantarum RS-09 exerts its immunomodulatory effects primarily through the activation of Toll-like Receptor 2 (TLR2) on macrophages.[8] This interaction triggers the TLR2/NF-κB signaling pathway, leading to the polarization of macrophages towards a pro-inflammatory M1 phenotype.[8] M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO), which are essential for clearing pathogens such as Salmonella Typhimurium.

Signaling Pathway

The interaction of L. plantarum RS-09 with TLR2 on macrophages initiates a signaling cascade that culminates in the activation of NF-κB and the subsequent polarization of the macrophage to an M1 phenotype.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the immunomodulatory properties of Lactobacillus plantarum RS-09.

In Vivo Efficacy against S. Typhimurium in BALB/c Mice

| Parameter | Control Group (S. Typhimurium only) | RS-09 Pre-treatment Group |

| Survival Rate | 40% | 100% |

| Body Weight Loss | Significant | Relieved |

| Splenomegaly | Significant | Relieved |

In Vitro Immunomodulation of RAW264.7 Macrophages [9]

| Parameter | Control | S. Typhimurium | RS-09 + S. Typhimurium |

| Nitric Oxide (NO) Production | Low | Significantly increased | Further increased to 49.65 µM |

| NF-κB Levels | Baseline | Increased | Significantly higher than S. Typhimurium alone |

| iNOS Expression | Low | Upregulated | Further upregulated |

| TLR2 Expression | Low | Upregulated | Further upregulated |

Experimental Protocols

This protocol is adapted from Zhao et al. (2022).[9]

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 6-well plates. For M1 polarization, cells are treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL). For M2 polarization, cells are treated with IL-4 (40 ng/mL). For experimental groups, cells are pre-treated with L. plantarum RS-09 (at a multiplicity of infection, MOI, of 10 or 100) for 12 hours, followed by infection with S. Typhimurium (MOI 20) for 1 hour.

-

Cell Staining: After treatment, cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.

-

Data Analysis: The data is analyzed using appropriate software to quantify the shift in macrophage populations.

This protocol is based on the methodology described by Zhao et al. (2022).[9]

-

Cell Culture and Treatment: RAW264.7 cells are seeded in 96-well plates and treated with L. plantarum RS-09 and/or S. Typhimurium as described in the macrophage polarization assay.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The NO concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

This guide provides a detailed overview of the immunomodulatory properties of both the synthetic peptide RS 09 and the probiotic Lactobacillus plantarum RS-09. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of immunology and drug development.

References

- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]

- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells | PLOS One [journals.plos.org]

- 3. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel vaccine candidates based on the immunogenic epitopes derived from Toxoplasma membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches [frontiersin.org]

- 8. Frontiers | Lactobacillus plantarum RS-09 Induces M1-Type Macrophage Immunity Against Salmonella Typhimurium Challenge via the TLR2/NF-κB Signalling Pathway [frontiersin.org]

- 9. Lactobacillus plantarum RS-09 Induces M1-Type Macrophage Immunity Against Salmonella Typhimurium Challenge via the TLR2/NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RS 09 TFA in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of RS 09 TFA, a synthetic peptide Toll-like receptor 4 (TLR4) agonist, as a vaccine adjuvant in in vivo mouse studies. The following sections detail its mechanism of action, protocols for use, and relevant quantitative data.

Introduction

This compound is a peptide mimic of Lipopolysaccharide (LPS) that functions as a TLR4 agonist.[1] By activating TLR4, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent secretion of pro-inflammatory cytokines.[1][2] This immunostimulatory activity makes it an effective adjuvant when co-administered with an antigen, enhancing the antigen-specific immune response.[1][2] It has been demonstrated to significantly increase antigen-specific antibody concentrations in mice.[2]

Mechanism of Action

This compound exerts its adjuvant effect through the activation of the TLR4 signaling pathway. Upon administration, this compound binds to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as macrophages and dendritic cells. This binding event triggers a conformational change in the receptor, initiating downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, including NF-κB and IRF3, which translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. This inflammatory milieu promotes the maturation of APCs, enhances antigen presentation, and ultimately leads to a more robust and specific adaptive immune response against the co-administered antigen.

TLR4 Signaling Pathway Diagram

Caption: TLR4 signaling initiated by this compound.

Data Presentation

The following table summarizes the quantitative data from a key in vivo mouse study demonstrating the adjuvant effect of this compound. In this study, BALB/c mice were immunized with the prostate-cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH), with or without this compound as an adjuvant.[2]

| Parameter | Details |

| Animal Model | BALB/c mice |

| Antigen | X-15 peptide conjugated to KLH (X-15-KLH) |

| This compound Dose | 25 µg per mouse[2] |

| Administration Route | Subcutaneous injection[2] |

| Immunization Schedule | Day 0: 100 µg X-15-KLH + 25 µg RS 09 TFADay 14: 50 µg X-15-KLH + 25 µg this compound (booster)[2] |

| Blood Collection | Days 0, 14, and 28[2] |

| Primary Outcome | Serum levels of X-15 specific antibodies |

| Key Finding | This compound significantly increased the concentration of X-15-specific antibodies compared to the antigen alone.[1][2] |

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound in in vivo mouse studies, based on established methodologies.

Preparation of this compound for Injection

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile corn oil or a mixture of PEG300, Tween-80, and Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: Formulation in DMSO and Corn Oil

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a 25.0 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.

-

To prepare the working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil in a sterile microcentrifuge tube.

-

Vortex the mixture thoroughly to ensure even suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

This protocol yields a working solution with a concentration of 2.5 mg/mL. The final injection volume should be adjusted based on the desired dose per mouse.

Protocol 2: Formulation in a Multi-component Vehicle

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.

-

This protocol also yields a 2.5 mg/mL working solution.

In Vivo Immunization Protocol

Materials:

-

BALB/c mice (or other appropriate strain)

-

Antigen of interest (e.g., X-15-KLH)

-

Prepared this compound solution

-

Sterile saline or PBS

-

Syringes and needles for subcutaneous injection

-

Equipment for blood collection (e.g., micro-hematocrit tubes, collection vials)

Experimental Workflow Diagram

Caption: Workflow for in vivo mouse immunization study.

Procedure:

-

Acclimatize mice to the laboratory conditions for at least one week before the start of the experiment.

-

On Day 0, perform a baseline blood collection from all mice.

-

Prepare the immunization mixture by combining the antigen solution with the this compound solution. For example, mix 100 µg of X-15-KLH with 25 µg of this compound in a sterile vehicle. The final injection volume should be standardized (e.g., 100-200 µL).

-

Administer the immunization mixture via subcutaneous injection.

-

On Day 14, perform a pre-booster blood collection.

-

Administer a booster immunization containing the antigen and this compound (e.g., 50 µg of X-15-KLH and 25 µg of this compound).[2]

-

On Day 28, perform the final blood collection for analysis.

-

Process the blood samples to obtain serum and store at -80°C until analysis.

-

Determine the antigen-specific antibody titers in the serum samples using an appropriate method, such as ELISA.

Safety and Handling

While specific in vivo toxicity data for this compound is limited, general laboratory safety precautions should be followed. The trifluoroacetate (TFA) counter-ion is a strong acid and can be corrosive. Handle the solid compound and concentrated solutions in a chemical fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Protocol for dissolving and administering RS 09 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 09 TFA is a synthetic peptide that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2][3] It mimics the action of lipopolysaccharide (LPS) by binding to TLR4, which in turn activates downstream signaling pathways, most notably the NF-κB pathway. This activation leads to the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[3] Due to these immunostimulatory properties, this compound has been identified as a promising adjuvant in vaccine development, capable of enhancing antigen-specific immune responses in vivo.[2] For instance, it has been shown to significantly increase the concentration of X-15-specific antibodies in mice when co-administered with the X-15 antigen conjugated to KLH.

These application notes provide detailed protocols for the dissolution and administration of this compound for research purposes, with a focus on both in vitro and in vivo experimental setups.

Product Information and Data Presentation

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C33H50F3N9O11 | [2][4] |

| Molecular Weight | 805.8 g/mol | [2][4] |

| Purity | >98% (HPLC) | [5] |

| Appearance | Solid | [2][4] |

| CAS Number | 1449566-36-2 (free base) | [5] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 25.0 mg/mL | |

| Ethanol | ~30 mg/mL | |

| DMF | ~1 mg/mL | |

| PBS (pH 7.2) | ~1 mg/mL |

Storage Recommendations

-

Lyophilized Peptide : Store at -20°C or -80°C for long-term stability.[6]

-

Stock Solution : Store at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[6]

Signaling Pathway of this compound

The primary mechanism of action for this compound is the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system.

Caption: this compound activates the TLR4 pathway, leading to NF-κB activation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the steps to reconstitute the lyophilized peptide to create a stock solution.

-

Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.[4][7]

-